2-Ethynylpyrrolidine-1-carboxamide
Description
2-Ethynylpyrrolidine-1-carboxamide is a pyrrolidine derivative featuring an ethynyl group (-C≡CH) at the 2-position of the pyrrolidine ring and a carboxamide (-CONH₂) moiety at the 1-position. The ethynyl group introduces rigidity and linearity into the molecule, which may influence binding affinity and metabolic stability compared to bulkier or more flexible substituents.
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
2-ethynylpyrrolidine-1-carboxamide |
InChI |
InChI=1S/C7H10N2O/c1-2-6-4-3-5-9(6)7(8)10/h1,6H,3-5H2,(H2,8,10) |
InChI Key |
OCNJBNSAAFVWJF-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CCCN1C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynylpyrrolidine-1-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with N-Boc-D-proline methyl ester.
Reduction: The ester is reduced using DIBAL-H (Diisobutylaluminum hydride) in dichloromethane at low temperatures (-76°C).
Amidation: The resulting intermediate undergoes amidation with dimethyl (1-diazo-2-oxopropyl)phosphonate in the presence of potassium carbonate.
Cyclization: The final step involves cyclization to form the pyrrolidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Ethynylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted pyrrolidine derivatives
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic reagents
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated pyrrolidine derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives
Scientific Research Applications
2-Ethynylpyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer and antibacterial properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Ethynylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
This compound
- Substituents : Ethynyl group (-C≡CH) at position 2.
- Functional Group : Carboxamide (-CONH₂) at position 1.
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
- Substituents : Benzyl (-CH₂C₆H₅) at position 1 and benzoyl (-COC₆H₅) at position 2 .
- Functional Group : Carboxamide (-CONH₂).
- Molecular Weight : 384.48 g/mol.
- Key Features: The bulky benzyl and benzoyl groups increase lipophilicity, which may improve membrane permeability but reduce solubility. This compound is synthesized with high purity (98%) and tested in standardized bioassays using ethanol-based solvent controls .
N-Phenylpyrrolidine-1-carbothioamide
- Substituents : Phenyl (-C₆H₅) at position 1.
- Functional Group : Carbothioamide (-CSNH₂) instead of carboxamide.
- Molecular Weight : ~218.3 g/mol (C₁₁H₁₄N₂S).
- Key Features : The thioamide group replaces oxygen with sulfur, altering hydrogen-bonding capabilities and metabolic stability. Crystallographic studies reveal intermolecular N–H⋯S interactions, influencing solid-state packing and solubility .
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